molecular formula C10H11N3 B12840793 7-Methylquinoline-3,4-diamine CAS No. 110643-81-7

7-Methylquinoline-3,4-diamine

Cat. No.: B12840793
CAS No.: 110643-81-7
M. Wt: 173.21 g/mol
InChI Key: LAWBEBYKRXGTAD-UHFFFAOYSA-N
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Description

7-Methylquinoline-3,4-diamine: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound features a quinoline core with methyl and diamine substituents, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylquinoline-3,4-diamine can be achieved through several methods. One common approach involves the cyclization of suitable aniline precursors. For instance, the Skraup reaction and its modification, the Doebner-Miller synthesis, are often employed. These methods typically involve the use of glycerol and sulfuric acid or α,β-unsaturated carbonyl compounds like crotonaldehyde .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often utilizes catalytic systems and green chemistry principles. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Methylquinoline-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various functionalized derivatives that can be further utilized in medicinal chemistry .

Scientific Research Applications

7-Methylquinoline-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylquinoline-3,4-diamine involves its interaction with various molecular targets. The compound can bind to DNA, enzymes, and receptors, leading to alterations in cellular processes. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylquinoline-3,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both methyl and diamine groups allows for diverse functionalization and application in various fields .

Properties

CAS No.

110643-81-7

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

7-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H11N3/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,11H2,1H3,(H2,12,13)

InChI Key

LAWBEBYKRXGTAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(C(=C2C=C1)N)N

Origin of Product

United States

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